Technical Deep Dive: GR 100679 & The NK2 Receptor Interface
Technical Deep Dive: GR 100679 & The NK2 Receptor Interface
Content Type: Technical Whitepaper / Methodological Guide Subject: GR 100679 (Cyclohexylcarbonyl-Gly-Ala-D-Trp-Phe-NMe2) Mechanism: Competitive Antagonism at Tachykinin NK2 Receptors
Executive Summary
GR 100679 is a potent, selective, peptidic antagonist of the Tachykinin NK2 receptor (NK2R). Unlike broad-spectrum tachykinin inhibitors, GR 100679 exhibits high specificity for NK2 over NK1 and NK3 subtypes, making it a critical "tool compound" in pharmacological research. It is widely utilized to delineate the physiological role of Neurokinin A (NKA) in respiratory bronchoconstriction and gastrointestinal motility. In its tritiated form (
This guide details the molecular mechanism of GR 100679, its interference with Gq-coupled signaling, and the experimental protocols required to validate its affinity (
Chemical Profile & Structural Logic
GR 100679 is a modified pentapeptide. Its design overcomes the rapid enzymatic degradation typical of endogenous tachykinins while maintaining high receptor affinity.
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Chemical Name:
-Cyclohexylcarbonyl-Gly-L-Ala-D-Trp-L-Phe- -dimethylamide[1] -
Molecular Class: Synthetic Peptidic Antagonist
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Key Structural Modifications:
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N-terminal Cyclohexylcarbonyl group: Enhances lipophilicity and resistance to aminopeptidases.
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D-Trp substitution: Induces a "beta-turn" conformation critical for locking the peptide into an antagonist orientation within the receptor pocket.
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C-terminal Dimethylamide: Protects against carboxypeptidase degradation.
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Mechanism of Action: The Gq/11 Blockade
The core mechanism of GR 100679 is competitive antagonism .[2] It binds reversibly to the orthosteric site of the NK2 receptor, preventing the binding of the endogenous agonist, Neurokinin A (NKA).
The Endogenous Pathway (Agonist Mode)
Under normal physiological conditions, NKA binds to the NK2 receptor, a G-protein coupled receptor (GPCR). This induces a conformational change that activates the heterotrimeric
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Activation:
exchanges GDP for GTP. -
Effector:
-GTP activates Phospholipase C- (PLC ). -
Second Messengers: PLC
hydrolyzes into (Inositol trisphosphate) and DAG (Diacylglycerol). -
Response:
triggers release from the sarcoplasmic reticulum, causing smooth muscle contraction (bronchoconstriction/peristalsis).
The Antagonist Mode (GR 100679)
GR 100679 occupies the transmembrane binding pocket but does not induce the conformational shift required for
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Result: The signaling cascade is silenced. Intracellular calcium remains at basal levels, and smooth muscle remains relaxed even in the presence of NKA.
Signaling Pathway Visualization
Figure 1: The competitive antagonism of GR 100679 at the NK2 receptor interface, preventing the Gq-mediated calcium cascade.
Experimental Protocols (Validation Systems)
To scientifically validate GR 100679, one must characterize its binding affinity (
Protocol A: Saturation Binding Assay (Determining )
Objective: Determine the equilibrium dissociation constant (
Methodology:
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Tissue Prep: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing peptidase inhibitors: phosphoramidon, chymostatin, leupeptin). Centrifuge at 48,000 x g to isolate membrane fraction.
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Incubation:
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Prepare 12-point serial dilution of
-GR 100679 (Range: 0.1 nM to 10 nM). -
Total Binding: Membrane + Radioligand.
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Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold GR 100679 (1
M) or NKA (1 M). -
Incubate for 60-90 mins at 25°C to reach equilibrium.
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Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce filter binding) using a cell harvester.
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Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.
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Analysis: Plot Specific Binding (Total - NSB) vs. Concentration. Fit to a one-site hyperbola model:
Protocol B: Functional Schild Analysis (Determining )
Objective: Confirm competitive antagonism and quantify potency in a physiological system (Guinea Pig Trachea).
Methodology:
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Setup: Mount tracheal rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95%
/5% ). -
Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
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Control Curve: Generate a cumulative concentration-response curve (CRC) for the agonist Neurokinin A (NKA) (
M to M). Wash out. -
Antagonist Incubation: Incubate tissue with a fixed concentration of GR 100679 (e.g., 10 nM) for 30 mins.
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Test Curve: Generate a second NKA CRC in the presence of GR 100679. Repeat for increasing concentrations of GR 100679 (30 nM, 100 nM).
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Analysis: Calculate the Dose Ratio (DR) =
.
Experimental Workflow Visualization
Figure 2: Dual-stream validation workflow for characterizing GR 100679 affinity and potency.
Data Summary & Comparative Pharmacology
GR 100679 is defined by its high selectivity. The table below summarizes its affinity profile compared to other tachykinin ligands.
| Compound | Receptor Target | Affinity ( | Type |
| GR 100679 | NK2 | 9.0 - 9.5 | Peptide Antagonist |
| Neurokinin A | NK2 | 8.5 - 9.0 | Endogenous Agonist |
| GR 159897 | NK2 | 9.5 - 10.0 | Non-peptide Antagonist |
| SR 48968 | NK2 | 8.5 - 9.0 | Non-peptide Antagonist |
| Substance P | NK1 | < 6.0 (at NK2) | NK1 Selective Agonist |
Note:
Therapeutic Implications
While GR 100679 is primarily a research tool due to the pharmacokinetic limitations of peptides (rapid clearance, poor oral bioavailability), its mechanism underpins the development of stable non-peptide analogs (e.g., Saredutant).
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Asthma: NK2 receptors on bronchial smooth muscle mediate the non-cholinergic bronchoconstriction seen in asthmatic hyper-responsiveness. GR 100679 blockade demonstrates that this pathway is distinct from the cholinergic (vagus nerve) pathway.
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Irritable Bowel Syndrome (IBS): NK2 receptors drive high-amplitude propagating contractions in the colon. Antagonism reduces visceral hypersensitivity and hypermotility without abolishing basal peristalsis.
References
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Characterization of the NK2 receptor antagonist GR 159897 . European Journal of Pharmacology. (1995). Link
- Citation Context: Validates GR 100679 as the radioligand of choice for NK2 binding assays and compares affinities.
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Competitive antagonists discriminate between NK2 tachykinin receptor subtypes . British Journal of Pharmacology. (1990). Link
- Citation Context: Establishes the methodology for Schild plot analysis in rabbit pulmonary artery and hamster trachea using peptide antagonists.
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Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome . British Journal of Pharmacology. (2004). Link
- Citation Context: Discusses the therapeutic translation of NK2 blockade from tool compounds like GR 100679 to clinical candid
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IUPHAR/BPS Guide to PHARMACOLOGY: GR100679 . IUPHAR. Link
- Citation Context: Authoritative database record for chemical structure and binding constants.
